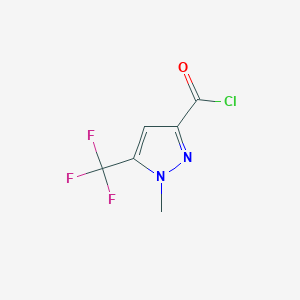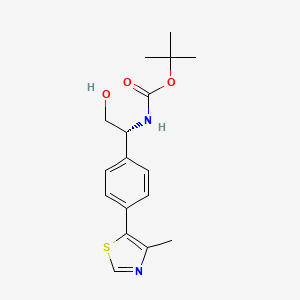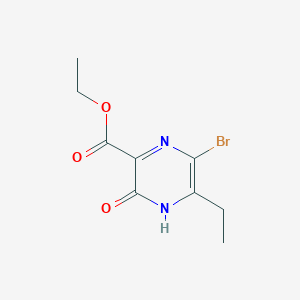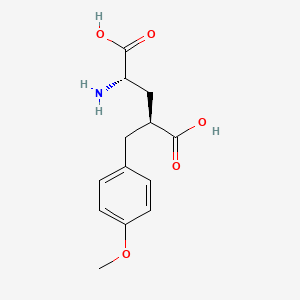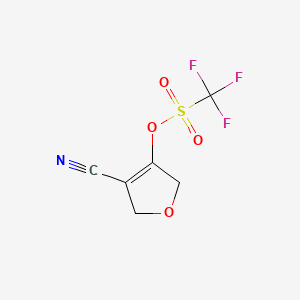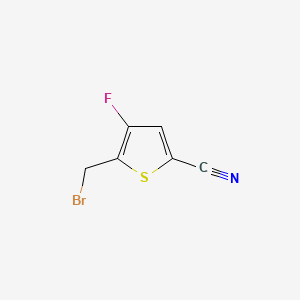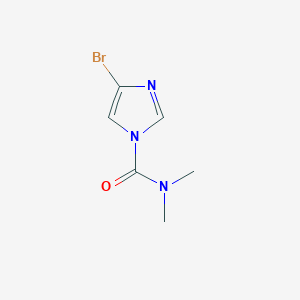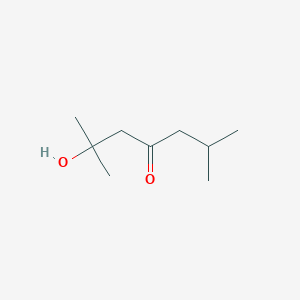![molecular formula C15H13NS B13918842 [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B13918842.png)
[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile: is an organic compound with the molecular formula C15H13NS It is characterized by the presence of a biphenyl structure substituted with a methylsulfanyl group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile typically involves the reaction of 4-bromo-[1,1’-biphenyl]-4-yl acetonitrile with methylthiolate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions: [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, and ethanol.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents, and Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
Chemistry: In chemistry, [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its biphenyl structure is similar to that of certain bioactive compounds, making it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
作用机制
The mechanism of action of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to certain receptors or enzymes, modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The acetonitrile group can also participate in interactions with nucleophiles, contributing to the compound’s overall activity .
相似化合物的比较
[4-(Methylsulfanyl)phenyl]acetic acid: This compound shares the methylsulfanyl group but has an acetic acid moiety instead of an acetonitrile group.
[4-(Methylsulfanyl)phenyl]methanol: Similar in structure but contains a methanol group instead of an acetonitrile group.
[4-(Methylsulfanyl)phenyl]amine: Contains an amine group instead of an acetonitrile group.
Uniqueness: The uniqueness of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile lies in its combination of a biphenyl structure with a methylsulfanyl and acetonitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
属性
分子式 |
C15H13NS |
|---|---|
分子量 |
239.3 g/mol |
IUPAC 名称 |
2-[4-(4-methylsulfanylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H13NS/c1-17-15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9H,10H2,1H3 |
InChI 键 |
WKTJETQJXHPCPU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
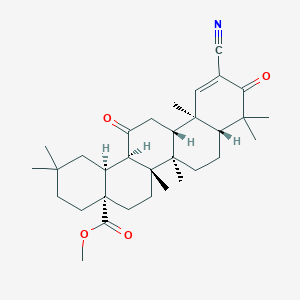
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
